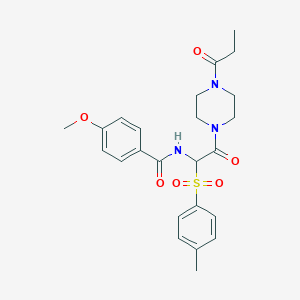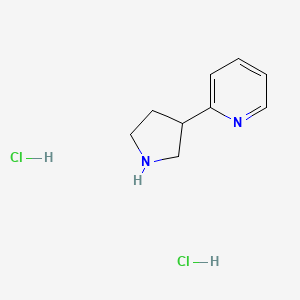![molecular formula C14H10F4O4S B2549950 2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene CAS No. 2411238-00-9](/img/structure/B2549950.png)
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene, commonly known as FSOTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FSOTB is a complex organic compound that has a unique molecular structure, making it an interesting subject for research.
Wirkmechanismus
The mechanism of action of FSOTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FSOTB has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of certain ion channels in the body, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
FSOTB has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs. However, further research is needed to fully understand the biochemical and physiological effects of FSOTB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FSOTB in lab experiments is its unique molecular structure, which allows for the synthesis of new compounds with unique properties. However, the synthesis of FSOTB requires expertise in organic chemistry and can be time-consuming and expensive. Additionally, further research is needed to fully understand the potential applications of FSOTB in various fields.
Zukünftige Richtungen
There are several future directions for research on FSOTB. One direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of new materials with unique properties using FSOTB as a building block. Additionally, further research is needed to fully understand the mechanism of action and potential applications of FSOTB in various fields.
Synthesemethoden
The synthesis of FSOTB involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-trifluoromethylphenol, which is then reacted with methoxybenzene in the presence of a catalyst to form 3-methoxyphenyl-3-trifluoromethylphenol. The resulting compound is then reacted with sulfur trioxide to form 3-methoxyphenyl-3-trifluoromethylbenzenesulfonic acid. Finally, the sulfonic acid is converted to FSOTB by reacting it with fluorine gas.
Wissenschaftliche Forschungsanwendungen
FSOTB has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, FSOTB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, FSOTB has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, FSOTB can be used as a reagent for the introduction of the trifluoromethylsulfonyl group into organic molecules.
Eigenschaften
IUPAC Name |
2-fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O4S/c1-21-12-7-3-6-11(13(12)22-23(18,19)20)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAVOHUOHUAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)F)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)





![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)
![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)
![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)

![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)